molecular formula C15H16O6 B14257671 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid CAS No. 221322-84-5

6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid

Cat. No.: B14257671
CAS No.: 221322-84-5
M. Wt: 292.28 g/mol
InChI Key: NRXFOTGXGQTQGL-UHFFFAOYSA-N
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Description

6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid is a complex organic compound characterized by its unique structure, which includes both aldehyde and hydroxyl functional groups

Preparation Methods

The synthesis of 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core phenyl structure, followed by the introduction of formyl and hydroxyl groups through controlled reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde and hydroxyl groups play a crucial role in these interactions, facilitating the formation of covalent bonds or hydrogen bonds with target molecules. This can lead to the modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Compared to other similar compounds, 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 6-(3,4-Diformyl-2,5-dihydroxyphenyl)hexanoic acid
  • 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhexanoic acid
  • 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-2-enoic acid

These compounds share some structural similarities but differ in the position and nature of functional groups, which can lead to variations in their chemical reactivity and applications.

Properties

CAS No.

221322-84-5

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

6-(3,4-diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid

InChI

InChI=1S/C15H16O6/c1-9(3-5-14(19)20)2-4-10-6-13(18)11(7-16)12(8-17)15(10)21/h2,6-8,18,21H,3-5H2,1H3,(H,19,20)

InChI Key

NRXFOTGXGQTQGL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C(C(=C1O)C=O)C=O)O)CCC(=O)O

Origin of Product

United States

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